molecular formula C7H17ClN2O B8104593 [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride

[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride

Cat. No.: B8104593
M. Wt: 180.67 g/mol
InChI Key: MKINSHAGISCSSV-NUBCRITNSA-N
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Description

[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and methylamine.

    Formation of Intermediate: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Amidation: The intermediate is then reacted with methylamine to form the corresponding amide.

    Quaternization: The amide is treated with a methylating agent, such as methyl iodide, to form the quaternary ammonium compound.

    Salt Formation: Finally, the quaternary ammonium compound is converted to its chloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) in basic conditions.

Major Products

    Oxidation: Products may include N-oxides or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and neurotransmission due to its structural similarity to certain neurotransmitters.

Medicine

In medicine, it is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, influencing their activity and function. This interaction can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;bromide
  • [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;iodide
  • [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;sulfate

Uniqueness

[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is unique due to its specific chloride counterion, which can influence its solubility, stability, and reactivity compared to its bromide, iodide, or sulfate counterparts. This uniqueness makes it particularly suitable for certain applications where chloride ions are preferred.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKINSHAGISCSSV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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